molecular formula C21H30O2 B095385 Cybisterone CAS No. 15271-87-1

Cybisterone

Cat. No. B095385
CAS RN: 15271-87-1
M. Wt: 314.5 g/mol
InChI Key: IQPNZLYVKOVQGH-RXRZZTMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cybisterone is a synthetic androgen that has been gaining attention in the scientific community due to its potential uses in research. This compound has been studied for its ability to modulate androgen receptor activity, making it a valuable tool in studying the effects of androgens on various biological processes.

Scientific Research Applications

Antiandrogenic Properties

Cyproterone acetate, a component of Cybisterone, has been recognized for its powerful antiandrogenic properties. It is used in various treatments due to its ability to competitively inhibit androgen receptors, thus blocking the effects of testosterone and dihydrotestosterone. This antiandrogenic action is pivotal in treatments for conditions like prostate cancer, paraphilias, and other hormonal imbalances (Bradford & Pawlak, 1993), (Money, 1970).

Therapeutic Efficacy in Prostate Cancer

Cybisterone, particularly through its component cyproterone acetate, has demonstrated efficacy in the treatment of prostate cancer. Studies have shown that it can be a useful alternative to orchiectomy and may be combined with surgical or gonadotrophin-releasing hormone (GnRH) agonist-mediated castration (Barradell & Faulds, 1994).

Glucocorticoid Receptor Antagonism

Cyproterone acetate exhibits properties of glucocorticoid receptor antagonism. This characteristic makes it an interesting compound for the study of molecular mechanisms underlying the inhibition of glucocorticoid receptors (Honer et al., 2003).

Impact on Sexual Behavior and Hormone Levels

The use of Cybisterone has been associated with significant reductions in certain aspects of sexual behavior, particularly in the context of treatment for sexual disorders. It also shows significant effects on levels of circulating sex hormones (Bradford & Pawlak, 1993).

Other Clinical Applications

Further research has explored Cybisterone's role in various clinical scenarios, including its effects on spermatogenesis, potential use in oral contraception for men, and its role in the treatment of acne and hirsutism (Meriggiola et al., 1997), (Gollnick et al., 1998).

properties

CAS RN

15271-87-1

Product Name

Cybisterone

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12-13,16-19,22H,6-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

IQPNZLYVKOVQGH-RXRZZTMXSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O

SMILES

CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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